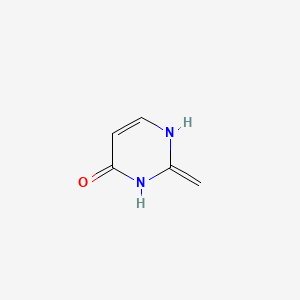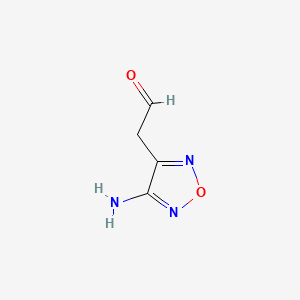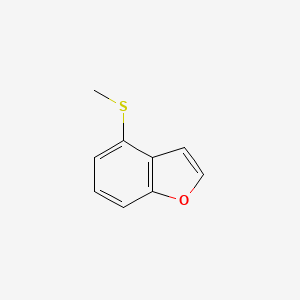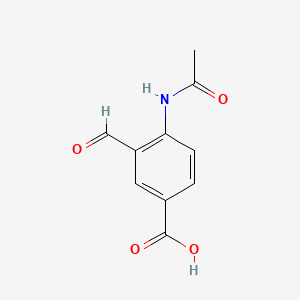
4(1H)-Pyrimidinone,2,3-dihydro-2-methylene-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pyrimidinone, 2,3-dihydro-2-methylene- is a heterocyclic organic compound that belongs to the pyrimidinone family. This compound is characterized by a pyrimidine ring with a methylene group at the 2-position and a dihydro structure at the 2,3-positions. Pyrimidinones are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinone, 2,3-dihydro-2-methylene- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using catalysts such as Lewis acids or silica-supported solid acids .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Biginelli reaction, utilizing continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 4(1H)-Pyrimidinone, 2,3-dihydro-2-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydro structure to a fully aromatic pyrimidinone.
Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives.
Substitution: The methylene group at the 2-position can undergo nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and thiols are commonly used under basic conditions.
Major Products:
Oxidation: Fully aromatic pyrimidinones.
Reduction: Saturated pyrimidinone derivatives.
Substitution: Functionalized pyrimidinones with various substituents at the 2-position
科学的研究の応用
4(1H)-Pyrimidinone, 2,3-dihydro-2-methylene- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4(1H)-Pyrimidinone, 2,3-dihydro-2-methylene- involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
類似化合物との比較
Imidazoles: Another class of heterocyclic compounds with similar biological activities.
Pyridazines: Compounds with a similar ring structure but different nitrogen atom positions.
Pyridazinones: Similar to pyrimidinones but with different substitution patterns
Uniqueness: 4(1H)-Pyrimidinone, 2,3-dihydro-2-methylene- is unique due to its specific substitution pattern and the presence of a methylene group at the 2-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
特性
CAS番号 |
173258-44-1 |
|---|---|
分子式 |
C5H6N2O |
分子量 |
110.116 |
IUPAC名 |
2-methylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C5H6N2O/c1-4-6-3-2-5(8)7-4/h2-3,6H,1H2,(H,7,8) |
InChIキー |
QQMLVBHPZKYZLA-UHFFFAOYSA-N |
SMILES |
C=C1NC=CC(=O)N1 |
同義語 |
4(1H)-Pyrimidinone, 2,3-dihydro-2-methylene- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Disodium;[4-[bis[4-(dimethylamino)phenyl]methyl]-2-(sulfonatomethyl)phenyl]methanesulfonate](/img/structure/B576135.png)

![3-Oxa-7,8-diazatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B576137.png)


![5-Fluorouridine-[6-3H]](/img/structure/B576143.png)

![2-[(4R)-4-Methyl-2-oxido-1,2,3-oxathiazolidin-3-yl]pyridine](/img/structure/B576147.png)


